5-(4-Fluoro-phenoxy)pentanenitrile
Description
5-(4-Fluoro-phenoxy)pentanenitrile (CAS: Not explicitly provided; molecular formula inferred as C₁₁H₁₁FNO) is a nitrile-containing compound characterized by a pentanenitrile backbone substituted with a 4-fluoro-phenoxy group. This compound has garnered attention in medicinal chemistry, particularly as a structural analog of estrogen receptor beta (ERβ)-selective radioligands used in positron emission tomography (PET) imaging . Its nitrile group and aromatic substituents contribute to its metabolic stability and receptor-binding properties.
Properties
IUPAC Name |
5-(4-fluorophenoxy)pentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-10-4-6-11(7-5-10)14-9-3-1-2-8-13/h4-7H,1-3,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQACOMJKRSWAJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCC#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-phenoxy)pentanenitrile typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluorophenol with 5-bromopentanenitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of 5-(4-Fluoro-phenoxy)pentanenitrile follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoro-phenoxy)pentanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
5-(4-Fluoro-phenoxy)pentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-phenoxy)pentanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, thereby influencing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Estrogen Receptor Imaging
5-[¹⁸F]Fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile
- Structure : Contains two 4-hydroxyphenyl groups and a fluorine atom at the 5-position.
- Molecular Weight : ~311.3 g/mol (calculated).
- Biological Activity : Demonstrates high selectivity for ERβ over ERα (20-fold higher binding affinity for ERβ), making it superior to 16α-[¹⁸F]fluoro-17β-estradiol (FES) in targeting ERβ-positive tumors .
- Pharmacokinetics: Rapid clearance from non-target tissues, enhancing imaging contrast .
5-(4-Fluoro-phenoxy)pentanenitrile vs. Bis-hydroxyphenyl Analogs
- The single phenoxy group may lower ERβ selectivity but increase synthetic accessibility .
Halogen-Substituted Phenoxy Derivatives
5-(4-Chloro-2-fluorophenoxy)pentanenitrile (CAS: 1443333-47-8)
- Structure: Chlorine at the 4-position and fluorine at the 2-position on the phenoxy ring.
- Molecular Weight: 227.66 g/mol (C₁₁H₁₁ClFNO) .
- Comparison :
- Chlorine’s electron-withdrawing effect enhances stability but may reduce receptor affinity compared to the fluoro-only analog.
- Steric hindrance from the 2-fluoro substituent could alter binding kinetics.
5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile (CAS: 1443354-74-2)
- Molecular Weight : 272.12 g/mol.
Plant-Derived Nitriles
Compounds like 5-(methylsulfonyl)pentanenitrile and 4-(methylsulfinyl)butanenitrile are hydrolysis products of glucosinolates in Brassica species. These nitriles function as plant defense metabolites but lack pharmaceutical relevance. Key contrasts with 5-(4-Fluoro-phenoxy)pentanenitrile include:
- Functional Groups: Sulfonyl/sulfinyl vs. fluoro-phenoxy.
- Bioactivity: Plant nitriles deter herbivores, whereas the fluorinated nitrile targets ERβ for diagnostic imaging .
Multidrug Resistance (MDR) Modulators
2-(3,4-Dimethoxyphenyl)-5-[(anthr-9-yl)methylamino]pentanenitrile (MM36) is an MDR inhibitor. Structural comparisons reveal:
- Substituent Effects: The anthracene group in MM36 enhances π-π stacking with P-glycoprotein, absent in 5-(4-Fluoro-phenoxy)pentanenitrile.
- Nitrile Role: In MM36, the nitrile improves metabolic stability; in the fluorophenoxy analog, it may optimize steric compatibility with ERβ .
Data Tables
Table 1: Structural and Pharmacological Comparison
Key Research Findings
- ERβ Selectivity: Fluorine substitution at the para position of the phenoxy group optimizes ERβ binding, as seen in bis-hydroxyphenyl analogs .
- Metabolic Stability : Nitriles resist hydrolysis compared to esters or amides, critical for in vivo imaging agents .
- Synthetic Accessibility: 5-(4-Fluoro-phenoxy)pentanenitrile’s simpler structure enables scalable synthesis versus bis-hydroxyphenyl derivatives requiring chiral resolution .
Biological Activity
5-(4-Fluoro-phenoxy)pentanenitrile is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-(4-Fluoro-phenoxy)pentanenitrile is characterized by a phenoxy group substituted with a fluorine atom, linked to a pentanenitrile moiety. Its molecular formula is with a molecular weight of approximately 219.23 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its biological interactions.
The mechanism of action for 5-(4-Fluoro-phenoxy)pentanenitrile is thought to involve its interaction with specific molecular targets within biological systems. The fluorine substituent can enhance binding affinity to proteins or enzymes, potentially leading to modulation of biochemical pathways. This compound may interact with enzymes involved in metabolic processes or cellular signaling pathways, contributing to its biological effects.
Biological Activity
Research indicates that 5-(4-Fluoro-phenoxy)pentanenitrile exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies have shown that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria.
- Anticancer Properties : Some studies suggest that compounds with similar structures may exhibit anticancer activity. The presence of halogens like fluorine can enhance the efficacy of such compounds against cancer cell lines.
- Inhibition of Enzymatic Activity : There is evidence that 5-(4-Fluoro-phenoxy)pentanenitrile may inhibit specific enzymes, which could be beneficial in therapeutic applications targeting metabolic disorders or cancer.
Research Findings and Case Studies
Several studies have investigated the biological activity of compounds related to 5-(4-Fluoro-phenoxy)pentanenitrile:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
